2,4-Dichloro-N-((Z)-2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]-1-{[(2-pyridinylmethyl)amino]carbonyl}ethenyl)benzamide 2,4-Dichloro-N-((Z)-2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]-1-{[(2-pyridinylmethyl)amino]carbonyl}ethenyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15477286
InChI: InChI=1S/C31H22Cl3N5O2/c32-22-11-9-20(10-12-22)29-21(19-39(38-29)25-7-2-1-3-8-25)16-28(31(41)36-18-24-6-4-5-15-35-24)37-30(40)26-14-13-23(33)17-27(26)34/h1-17,19H,18H2,(H,36,41)(H,37,40)/b28-16-
SMILES:
Molecular Formula: C31H22Cl3N5O2
Molecular Weight: 602.9 g/mol

2,4-Dichloro-N-((Z)-2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]-1-{[(2-pyridinylmethyl)amino]carbonyl}ethenyl)benzamide

CAS No.:

Cat. No.: VC15477286

Molecular Formula: C31H22Cl3N5O2

Molecular Weight: 602.9 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichloro-N-((Z)-2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]-1-{[(2-pyridinylmethyl)amino]carbonyl}ethenyl)benzamide -

Specification

Molecular Formula C31H22Cl3N5O2
Molecular Weight 602.9 g/mol
IUPAC Name 2,4-dichloro-N-[(Z)-1-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-3-oxo-3-(pyridin-2-ylmethylamino)prop-1-en-2-yl]benzamide
Standard InChI InChI=1S/C31H22Cl3N5O2/c32-22-11-9-20(10-12-22)29-21(19-39(38-29)25-7-2-1-3-8-25)16-28(31(41)36-18-24-6-4-5-15-35-24)37-30(40)26-14-13-23(33)17-27(26)34/h1-17,19H,18H2,(H,36,41)(H,37,40)/b28-16-
Standard InChI Key XRSZCNHXBAGBNH-NTFVMDSBSA-N
Isomeric SMILES C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)/C=C(/C(=O)NCC4=CC=CC=N4)\NC(=O)C5=C(C=C(C=C5)Cl)Cl
Canonical SMILES C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=C(C(=O)NCC4=CC=CC=N4)NC(=O)C5=C(C=C(C=C5)Cl)Cl

Introduction

The compound 2,4-Dichloro-N-((Z)-2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]-1-{[(2-pyridinylmethyl)amino]carbonyl}ethenyl)benzamide is a complex organic molecule that incorporates various functional groups, including pyrazole, benzamide, and pyridine moieties. This compound is not explicitly mentioned in the provided search results, so we will synthesize information from related compounds and general principles of organic chemistry to understand its structure and potential properties.

2.2. Functional Groups

  • Pyrazole Ring: Known for its stability and presence in many biologically active compounds, the pyrazole ring is often found in pharmaceuticals due to its ability to participate in hydrogen bonding and π-π interactions.

  • Benzamide Group: Common in many drugs, benzamides can act as ligands for various biological targets.

  • Pyridinylmethylamino Group: This group can contribute to the compound's solubility and interaction with biological targets.

3.1. Synthesis Pathways

The synthesis of such a compound would likely involve multiple steps, including:

  • Formation of the pyrazole ring.

  • Introduction of the benzamide moiety.

  • Attachment of the pyridinylmethylamino group.

  • Control of stereochemistry at the double bond.

3.2. Characterization Techniques

Characterization would involve spectroscopic methods such as NMR (1H and 13C), mass spectrometry (MS), and possibly X-ray crystallography to confirm the structure and stereochemistry.

Data Tables

Since specific data for this compound is not available, we can create a hypothetical table based on related compounds:

PropertyHypothetical ValueMethod of Determination
Molecular WeightApproximately 550 g/molCalculated from molecular formula
SolubilityModerate in organic solventsExperimental solubility tests
Melting Point150-200°CDifferential Scanning Calorimetry (DSC)
Biological ActivityPotential enzyme inhibitorIn silico docking studies and in vitro assays

Research Findings and Future Directions

While specific research findings on this compound are not available, compounds with similar structures have shown promise in various biological applications. Future research should focus on:

  • Biological Evaluation: Assessing the compound's activity against specific biological targets.

  • Structure-Activity Relationship (SAR) Studies: Modifying the structure to optimize biological activity.

  • Toxicity and Pharmacokinetics: Evaluating safety and metabolic stability.

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